[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride
Description
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride is a heterocyclic amine derivative featuring a pyridine core substituted at the 3-position with a 3-methylpyrazole moiety. The compound’s molecular formula is C₁₀H₁₄ClN₄ (based on parent amine + HCl), with a molecular weight of 236.32 g/mol (free amine) and 276.38 g/mol as the hydrochloride salt (). It is listed in Enamine Ltd’s catalog with a purity of 95% and CAS number 341.58 (though this may require further verification due to inconsistencies in ).
Properties
IUPAC Name |
[6-(3-methylpyrazol-1-yl)pyridin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-8-4-5-14(13-8)10-3-2-9(6-11)7-12-10;/h2-5,7H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTMEDXLARDSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method involves the reaction of 3-methyl-1H-pyrazole with a pyridine derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol. The resulting intermediate is then treated with methanamine to introduce the methanamine group, followed by hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with electrophilic reagents such as acid chlorides or anhydrides. This reaction is critical for modifying solubility or introducing targeting moieties.
Example Reaction:
- Conditions : Conducted in dichloromethane or toluene with bases like triethylamine .
- Applications : Used to synthesize amide derivatives for kinase inhibitors (e.g., RET inhibitors) .
Alkylation Reactions
The amine participates in alkylation with alkyl halides or epoxides, forming secondary or tertiary amines. This is exploited in drug discovery to enhance metabolic stability.
Example Reaction:
- Reagents : Alkyl iodides/bromides (e.g., methyl iodide) .
- Catalysis : Often requires polar aprotic solvents (e.g., DMF) and mild heating .
Condensation Reactions
The amine forms Schiff bases with aldehydes or ketones, a key step in synthesizing imine-linked frameworks.
Example Reaction:
- Conditions : Catalyzed by acetic acid or molecular sieves .
- Applications : Intermediate for heterocyclic compounds like pyrazolo-pyrimidines .
Coupling Reactions
The pyridine and pyrazole rings enable metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for structural diversification.
Example Reaction:
- Catalysts : Pd(PPh) or PdCl(dppf) .
- Applications : Synthesis of biphenyl derivatives for anticancer agents .
Decarboxylation and Cyclization
Under acidic or oxidative conditions, the amine can facilitate decarboxylation or cyclization to form fused heterocycles.
Example Reaction:
Scientific Research Applications
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural, synthetic, and physicochemical properties of [6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride with analogous compounds:
Key Findings:
Structural Variations :
- The target compound uses a pyridine-pyrazole scaffold, while others employ distinct cores (e.g., triazolopyridazine in or carbazole in ). The pyrazole’s 3-methyl group (target) vs. 3-trifluoromethyl () highlights how electron-donating vs. electron-withdrawing substituents modulate electronic properties.
- Chlorinated analogs (e.g., C-(6-Chloro-pyridin-3-yl)-Methylamine hydrochloride) simplify the scaffold but may reduce binding affinity due to the absence of heterocyclic diversity.
Physicochemical Properties: The trifluoromethyl-substituted analog () has a higher molecular weight (278.66 vs. 276.38) and increased lipophilicity, which could enhance blood-brain barrier penetration.
Synthetic Approaches :
- The target compound’s synthesis aligns with methods for pyrazole alkylation (e.g., N-SEM protection and coupling with halogenated pyridines).
- Hydrochloride salt formation is commonly achieved via aqueous HCl treatment, as seen in for analogous amines.
Pharmacological Implications :
Biological Activity
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole with pyridine derivatives, followed by amination processes. The resulting compound features a pyridine ring substituted at the 6-position with a pyrazole moiety, which is known for its versatile biological properties.
Anticancer Properties
Research indicates that compounds containing pyrazole and pyridine scaffolds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 to 14.65 μM depending on structural modifications .
Table 1: Anticancer Activity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |
| 10c | HepG2 | 4.98 | Apoptosis induction |
| 7h | MDA-MB-231 | 7.84 | Caspase activation |
These compounds showed effective inhibition of microtubule assembly and induced apoptosis through caspase activation, highlighting their potential as anticancer agents.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been evaluated for anti-inflammatory effects. Some studies report that specific pyrazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. For example, certain derivatives demonstrated IC50 values as low as 0.01 μM against COX-2, indicating potent anti-inflammatory activity .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX Enzyme | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 150a | COX-1 | 5.40 | >344 |
| 150b | COX-2 | 0.01 | >10,497 |
| 150c | sEH | 1.78 | >189 |
These findings suggest that modifications in the pyrazole structure can lead to enhanced selectivity and potency against inflammatory pathways.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance, compounds with similar structures have been shown to modulate microtubule dynamics and induce apoptosis in cancer cells through the activation of caspases .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Breast Cancer Model : A study demonstrated that a related pyrazole compound significantly inhibited tumor growth in xenograft models of MDA-MB-231 cells.
- Inflammation Models : In vivo studies indicated that specific pyrazole derivatives reduced edema in carrageenan-induced inflammation models, showcasing their therapeutic potential.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
